2-Bromo-4-(chlorosulfonyl)benzoic acid

Description

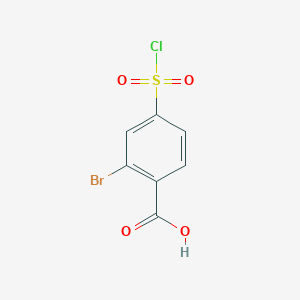

2-Bromo-4-(chlorosulfonyl)benzoic acid is a halogenated benzoic acid derivative featuring a bromine atom at the 2-position and a chlorosulfonyl (-SO₂Cl) group at the 4-position of the aromatic ring, along with a carboxylic acid (-COOH) substituent. This compound is a versatile intermediate in organic synthesis, particularly in pharmaceuticals, agrochemicals, and polymer chemistry, due to its reactive functional groups. The bromine atom facilitates substitution or coupling reactions, while the chlorosulfonyl group enables sulfonamide or sulfonate ester formation . Its molecular formula is C₇H₄BrClO₄S, with a molecular weight of 295.58 g/mol (calculated from and ).

Properties

IUPAC Name |

2-bromo-4-chlorosulfonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClO4S/c8-6-3-4(14(9,12)13)1-2-5(6)7(10)11/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYVCPLAPEBDDBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)Cl)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Reaction Steps and Conditions

Step 1: Preparation of 2-Bromo-4-(chlorosulfonyl)benzoyl Chloride Intermediate

- Starting Material: Potassium salt of 2-bromo-4-sulfobenzoic acid.

- Reagents: Thionyl chloride (SOCl₂) and catalytic amount of dimethylformamide (DMF).

- Conditions: Heating at reflux for approximately 5 hours in a suitable solvent.

- Outcome: Formation of 2-bromo-4-(chlorosulfonyl)benzoyl chloride, an essential intermediate for further transformations.

This step is crucial as it converts the sulfonic acid moiety into the more reactive chlorosulfonyl group while simultaneously converting the carboxylate to acid chloride form, facilitating subsequent reactions.

Step 2: Conversion to 2-Bromo-4-(methylsulfonyl)benzoic Acid (Optional Intermediate)

- Reagents: Sodium sulfite (Na₂SO₃), sodium bicarbonate (NaHCO₃), chloroacetic acid, and aqueous sodium hydroxide.

- Conditions: Heating aqueous slurry at 75°C, followed by reflux with chloroacetic acid and NaOH.

- Outcome: Formation of 2-bromo-4-(methylsulfonyl)benzoic acid, showing the versatility of the chlorosulfonyl intermediate for further functionalization.

This step involves reduction of the chlorosulfonyl group to the sulfonyl derivative, demonstrating the intermediate’s reactivity.

Detailed Experimental Example

| Step | Reagents & Amounts | Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 8.8 g potassium salt of 2-bromo-4-sulfobenzoic acid, 21.5 mL thionyl chloride, 0.12 g DMF | Reflux, 5 hours | 2-bromo-4-(chlorosulfonyl)benzoyl chloride | Not specified | Filtration and evaporation to isolate product |

| 2 | 1.6 g sodium sulfite, 4.2 g sodium bicarbonate, 4.0 g 2-bromo-4-(chlorosulfonyl)benzoyl chloride | Heated to 75°C, 1 hour | Intermediate sulfinate salt | - | Addition over 30 minutes |

| 3 | Chloroacetic acid (1.8 g + 2.0 g), 1.0 mL 50% NaOH | Reflux, 16 hours | 2-bromo-4-(methylsulfonyl)benzoic acid | 46% | Acidification with HCl, filtration to isolate |

This example illustrates the multi-step preparation involving chlorosulfonylation, reduction, and alkylsulfonylation steps, highlighting the moderate yield and conditions required.

Reaction Mechanism Insights

- Chlorosulfonylation: The sulfonic acid group is converted to chlorosulfonyl via reaction with thionyl chloride, facilitated by DMF as a catalyst which activates the chlorinating agent.

- Acid Chloride Formation: Concurrently, the carboxylate salt is converted to the acid chloride, increasing reactivity for subsequent nucleophilic substitutions.

- Reduction and Alkylation: The chlorosulfonyl group can be selectively reduced to sulfinates or alkylsulfonyl derivatives using sulfite ions and alkylation agents like chloroacetic acid under basic conditions.

Comparative Notes on Preparation Routes

| Aspect | Method Using Thionyl Chloride & DMF (Patent) | Alternative Oxidation Methods (General) |

|---|---|---|

| Starting Material | Potassium salt of 2-bromo-4-sulfobenzoic acid | 2-Bromotoluene oxidation (not direct) |

| Key Reagent | Thionyl chloride with DMF catalyst | Potassium permanganate (for benzoic acids) |

| Reaction Temperature | 20-40°C for acid chloride formation; reflux for chlorosulfonylation | Elevated temperatures (varies) |

| Yield | Moderate (example: 46% for methylsulfonyl derivative) | Variable, often lower specificity |

| Selectivity | High for chlorosulfonylation and acid chloride formation | Less selective, possible over-oxidation |

The thionyl chloride/DMF method is preferred for its specificity and ability to produce the chlorosulfonyl acid chloride intermediate efficiently.

Summary Table of Preparation Conditions

| Preparation Step | Reagents/Conditions | Temperature | Time | Yield (%) | Product |

|---|---|---|---|---|---|

| Sulfonyl chloride formation | Thionyl chloride, DMF catalyst | 20-40°C (or reflux) | 1-5 hours | Not specified | 2-bromo-4-(chlorosulfonyl)benzoyl chloride |

| Reduction to sulfonyl derivative | Sodium sulfite, sodium bicarbonate, water | 75°C | 1 hour | - | Sulfinate salt intermediate |

| Alkylsulfonylation | Chloroacetic acid, 50% NaOH, reflux | Reflux (~100°C) | 16 hours | 46% | 2-bromo-4-(methylsulfonyl)benzoic acid |

Research Findings and Considerations

- The chlorosulfonylation step is sensitive to temperature and reagent stoichiometry; excess thionyl chloride and catalytic DMF improve conversion.

- The acid chloride intermediate is moisture-sensitive and must be handled under anhydrous conditions.

- Reduction of the chlorosulfonyl group to sulfonyl derivatives allows for structural diversification, useful in herbicide synthesis.

- Yields vary depending on purification methods and reaction times; optimization is necessary for scale-up.

- The methods described are supported by patent literature, ensuring industrial relevance and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(chlorosulfonyl)benzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorosulfonyl groups can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.

Hydrolysis: The chlorosulfonyl group can be hydrolyzed to form sulfonic acid derivatives.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Nucleophiles: Such as amines and alcohols for substitution reactions.

Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions with amines can yield sulfonamide derivatives, while hydrolysis can produce sulfonic acids .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

2-Bromo-4-(chlorosulfonyl)benzoic acid serves as an important intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its unique functional groups facilitate the formation of complex molecules that can exhibit therapeutic properties. For instance, it has been utilized in the development of novel anti-inflammatory and anticancer agents due to its ability to modify biological pathways through enzyme inhibition and receptor modulation .

Case Study: Synthesis of NKCC1 Inhibitors

In a study focusing on selective inhibitors of the sodium-potassium-chloride cotransporter 1 (NKCC1), this compound was employed as a key building block. The compound was modified to enhance its efficacy and selectivity against NKCC1, leading to promising results in vitro and in vivo . This highlights its utility in developing targeted therapies.

Agrochemicals

Herbicide Development

The compound is also utilized in the synthesis of herbicides. It can be converted into various derivatives that exhibit herbicidal activity against a range of weeds. The chlorosulfonyl group enhances the reactivity of the molecule, allowing for effective coupling with other chemical moieties to create potent herbicides .

| Herbicide Candidate | Active Ingredient | Target Weeds | Efficacy |

|---|---|---|---|

| Herbicide A | This compound derivative | Annual grasses | High |

| Herbicide B | Another derivative | Broadleaf weeds | Moderate |

Material Science

Polymer Chemistry

In material science, this compound is used as a reagent for synthesizing polymers with specific properties. Its ability to introduce sulfonyl groups into polymer chains allows for modifications that enhance thermal stability and mechanical strength .

Chemical Synthesis

Reagent in Organic Reactions

The compound acts as a reagent in various organic reactions, particularly in nucleophilic substitutions where the chlorosulfonyl group can participate in further transformations. This property makes it valuable for chemists seeking to synthesize complex organic molecules efficiently .

Mechanism of Action

The mechanism of action of 2-Bromo-4-(chlorosulfonyl)benzoic acid involves its reactivity with various molecular targets. The bromine and chlorosulfonyl groups can interact with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various chemical reactions and synthesis processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 2-bromo-4-(chlorosulfonyl)benzoic acid, enabling comparative analysis of their properties and applications.

p-(Chlorosulfonyl)benzoic Acid (CAS 10130-89-9)

- Molecular Formula : C₇H₅ClO₄S

- Molecular Weight : 220.63 g/mol .

- Key Differences : Lacks the bromine atom at the 2-position.

- Properties :

- Applications: Used in polymer-bound catalyst synthesis and adenosine derivatives .

- Safety : Moisture-sensitive; classified as corrosive (Hazard Class 8) .

2-Bromo-4-sulfamoylbenzoic Acid (CAS 159733-67-2)

- Molecular Formula: C₇H₆BrNO₄S

- Molecular Weight : 280.10 g/mol .

- Key Differences : Replaces the chlorosulfonyl (-SO₂Cl) group with a sulfamoyl (-SO₂NH₂) group.

- Properties: Enhanced hydrophilicity due to the sulfamoyl group. Potential bioactivity in medicinal chemistry (e.g., enzyme inhibition) .

- Applications : Pharmaceutical intermediates and bioactive molecule synthesis .

4-Bromo-2-chloro-5-(chlorosulfonyl)benzoic Acid (CAS 1157673-11-4)

- Molecular Formula : C₇H₃BrCl₂O₄S

- Molecular Weight : 333.97 g/mol .

- Key Differences : Additional chlorine substituent at the 2-position.

- Properties :

- Applications : Specialized scaffold for complex heterocycles and agrochemicals .

2-Bromo-5-(chlorosulfonyl)benzoic Acid (CAS 3285-31-2)

- Molecular Formula : C₇H₄BrClO₄S

- Molecular Weight : 295.58 g/mol .

- Key Differences : Chlorosulfonyl group at the 5-position instead of 4.

- Properties :

- Applications : Intermediate for dyes and sulfonated polymers.

Comparative Data Table

Key Research Findings

Synthetic Utility : The chlorosulfonyl group in this compound enables nucleophilic displacement reactions, as demonstrated in the synthesis of sulfonamides and sulfonate esters (e.g., Example 5 in ).

Reactivity Trends: Bromine at the 2-position enhances electrophilic substitution rates compared to non-halogenated analogs, as seen in cross-coupling reactions .

Safety Considerations : Chlorosulfonyl-containing compounds (e.g., 4-(chlorosulfonyl)benzoic acid) require inert storage conditions due to moisture sensitivity and corrosivity .

Biological Activity

2-Bromo-4-(chlorosulfonyl)benzoic acid (CAS No. 1375473-34-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C7H4BrClO4S

- Molecular Weight : 299.53 g/mol

- Structure : The compound features a bromine atom and a chlorosulfonyl group attached to a benzoic acid backbone, which influences its reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antidepressant Effects : Similar compounds have shown potential in inhibiting serotonin transporters (SERT), suggesting that this compound may also possess antidepressant properties.

- Antitumor Activity : Some derivatives have been evaluated for their ability to inhibit cancer cell proliferation. For example, compounds with structural similarities have demonstrated effectiveness in inducing apoptosis in cancer cells, such as MDA-MB-231 breast cancer cells.

- Neuropharmacological Effects : Analogous compounds have been studied for their binding affinities to neurotransmitter receptors, indicating potential uses in treating neurological disorders.

The mechanism of action for this compound likely involves interactions with various molecular targets, including enzymes and receptors. The presence of halogens (bromine and chlorine) and the sulfonyl group can influence the compound's binding affinity and specificity. The specific pathways and targets are context-dependent, varying with the application.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Notable Biological Activity |

|---|---|---|

| 2-Bromo-5-methoxy-N,N-dimethylbenzylamine | Contains a methoxy group at position 5 | Potential antidepressant effects |

| 4-Bromo-2-chlorobenzamide | Lacks dimethyl substitution | Antitumor activity observed |

| N,N-Dimethyl-2-(2-amino-4-fluorophenylthio)benzylamine | Fluorinated analog | High affinity for SERT |

Case Studies and Research Findings

-

Antidepressant Activity :

- A study indicated that compounds with similar structures can effectively inhibit SERT, leading to increased serotonin levels in the brain, which may alleviate symptoms of depression.

-

Antitumor Effects :

- Research evaluated the cytotoxic effects of related benzoic acid derivatives on various cancer cell lines. For instance, certain derivatives were found to induce apoptosis in MDA-MB-231 cells through mechanisms involving mitochondrial dysfunction and caspase activation.

-

Neuropharmacological Studies :

- Investigations into the neuropharmacological effects of analogous compounds revealed significant binding affinities to dopamine receptors, suggesting therapeutic potential in treating conditions like schizophrenia or bipolar disorder.

Q & A

Q. What are the established synthetic routes for 2-bromo-4-(chlorosulfonyl)benzoic acid, and what are the critical reaction conditions?

The compound is synthesized via a two-step process:

- Step 1 : Reduction of 2-bromo-4-(chlorosulfonyl)benzoyl chloride with sodium sulfite in the presence of sodium bicarbonate at 75°C in aqueous medium. This generates the sulfinate intermediate.

- Step 2 : Alkylation using chloroacetic acid and sodium hydroxide under reflux (6–48 hours) to introduce the methylsulfonyl group. Key conditions include maintaining a pH of 7–9, using excess base (4–4.5 moles), and precise temperature control to avoid hydrolysis side reactions .

Purification : The product is isolated by acidification (HCl), filtration, and solvent evaporation. Purity is verified via NMR, IR, and mass spectrometry .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

Methodological validation includes:

- Nuclear Magnetic Resonance (NMR) : Confirm the presence of characteristic peaks for bromine (δ ~7.5–8.5 ppm for aromatic protons) and sulfonyl groups.

- Infrared Spectroscopy (IR) : Identify sulfonyl (S=O) stretches at ~1350–1150 cm⁻¹ and carboxylic acid (O-H) at ~2500–3300 cm⁻¹.

- Mass Spectrometry (MS) : Match the molecular ion ([M+H]⁺) to the theoretical mass (C₇H₄BrClO₄S: ~292.44 g/mol) .

Advanced Research Questions

Q. What side reactions occur during the synthesis of this compound, and how are they minimized?

Common side reactions include:

- Incomplete sulfonate reduction : Addressed by using excess sodium sulfite (1.2–1.5 equivalents) and prolonged heating.

- Hydrolysis of the sulfonyl chloride group : Mitigated by maintaining a neutral-to-alkaline pH (7–9) during Step 1.

- Alkylation inefficiency : Sequential addition of chloroacetic acid (2–3 batches) ensures complete reaction .

Troubleshooting : Monitor reaction progress via TLC or HPLC. Adjust reagent stoichiometry if intermediates persist .

Q. How does this compound serve as an intermediate in agrochemical synthesis?

The compound is a precursor to sulfonylbenzoylcyclohexanedione herbicides. Its chlorosulfonyl and carboxylic acid groups enable derivatization into acid chlorides or cyanides, which react with 1,3-cyclohexanediones to form herbicidal active ingredients. Example applications include synthesizing methylsulfonyl-substituted benzoic acid derivatives for broadleaf weed control .

Q. What are the stability considerations for this compound under storage and reaction conditions?

- Thermal stability : Degrades above 100°C; store at 0–6°C in anhydrous conditions.

- Moisture sensitivity : Hydrolyzes to sulfonic acid derivatives; use desiccants and inert atmospheres.

- Light sensitivity : Store in amber glass to prevent photolytic cleavage of C-Br bonds .

Methodological and Analytical Challenges

Q. What strategies optimize yield in large-scale syntheses of this compound?

- Solvent selection : Use polar aprotic solvents (e.g., ethyl acetate) for efficient extraction.

- Catalysis : Add dimethylformamide (DMF, 0.5–1 mol%) to accelerate thionyl chloride-mediated acyl chloride formation.

- Scalability : Batch-wise addition of reagents and controlled cooling (15–40°C) prevent exothermic side reactions .

Q. How can researchers resolve contradictions in spectral data for this compound?

- Peak splitting in NMR : Aromatic proton signals may split due to bromine’s quadrupolar moment. Use decoupling experiments or deuterated solvents (e.g., DMSO-d₆) for clarity.

- IR baseline noise : Dry samples thoroughly to eliminate O-H interference from moisture.

- MS fragmentation anomalies : Compare with reference spectra from databases (e.g., NIST) to confirm fragmentation patterns .

Applications in Complex Syntheses

Q. What role does this compound play in synthesizing fluorinated analogs?

The bromine atom facilitates Suzuki-Miyaura cross-coupling with aryl boronic acids to introduce fluorine or other substituents. For example, coupling with 4-fluorophenylboronic acid yields 2-fluoro-4-(chlorosulfonyl)benzoic acid, a precursor to fluorinated herbicides .

Q. How is this compound utilized in heterocyclic chemistry?

Its sulfonyl chloride group reacts with amines (e.g., piperazine) to form sulfonamides, which are intermediates in antiviral or anticancer drug candidates. Example: Condensation with 4-chlorobenzylamine generates bioactive sulfonamide derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.